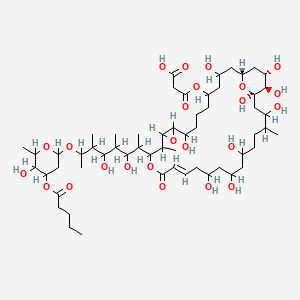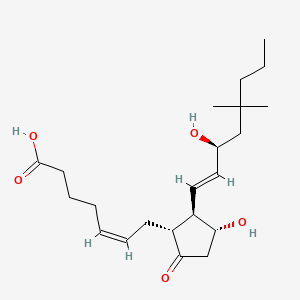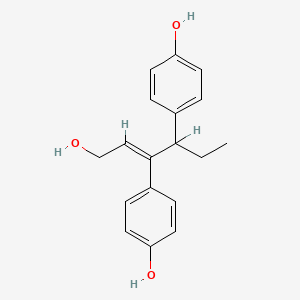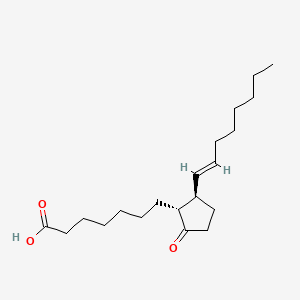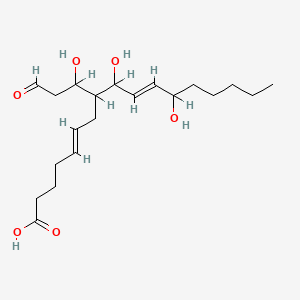
O-valeroylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-valeroylcarnitine is a C5-acylcarnitine in which the acyl group specified is valeroyl. It has a role as a metabolite. It derives from a valeric acid.
Applications De Recherche Scientifique
Ocular Pharmacokinetics and Drug Delivery
O-Valeroylcarnitine may be relevant in the context of ocular pharmacokinetics and drug delivery. Challenges in drug delivery to the eye are significant due to the protective barriers surrounding it. Although not directly focused on this compound, studies in this area highlight the importance of understanding drug delivery mechanisms for therapeutic substances in ophthalmology (Urtti, 2006).
Role in Alcohol Metabolism
Research has indicated that related compounds like acetylcarnitine can influence alcohol metabolism, specifically inhibiting alcohol dehydrogenase (ADH). This suggests potential applications of this compound in understanding and possibly treating alcohol-related metabolic processes (Sachan & Cha, 1994).
Mental Health Applications
L-Acetylcarnitine, a related compound, has been studied for its potential antidepressant effects in elderly patients with dysthymic disorder, suggesting a possible avenue for research into this compound's applications in mental health (Bersani et al., 2013).
Fertility and Embryonic Development
Studies on L-carnitine, a related compound, have shown its beneficial effects on oocyte cytoskeleton and embryo development, particularly in the context of endometriosis. This suggests a potential area for exploring the effects of this compound on fertility and embryogenesis (Mansour et al., 2009).
Metabolic Syndrome and Fat Oxidation
Research into peroxisome proliferator–activated receptor (PPAR)δ agonists, which are related to the carnitine pathway, reveals potential for this compound in the management of metabolic syndrome through enhanced fat oxidation in skeletal muscle (Risérus et al., 2008).
Mitochondrial Function in the Elderly
Acetylcarnitine, a compound similar to this compound, shows promise in restoring mitochondrial function and content in the elderly, suggesting a role for this compound in age-related mitochondrial dysfunction (Rosca et al., 2009).
General Drug Discovery and Pharmacological Research
While not directly related to this compound, the general landscape of drug discovery, including the development of new therapeutic agents and the integration of molecular biology in pharmacology, provides a broader context for understanding the potential of novel compounds like this compound in clinical applications (Drews, 2000).
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
VSNFQQXVMPSASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



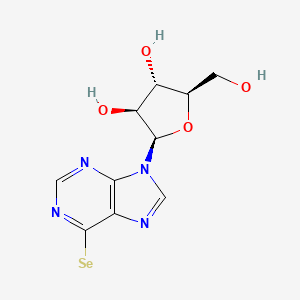

![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
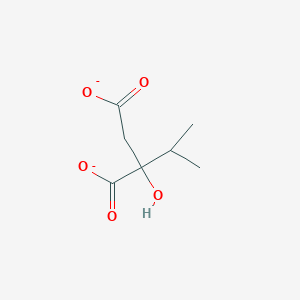
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)

